molecular formula C10H9ClF3N3O2 B6299081 C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine;  hydrochloride CAS No. 2368870-89-5

C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride

Cat. No. B6299081
CAS RN: 2368870-89-5
M. Wt: 295.64 g/mol
InChI Key: PXGCUYYFNHRKGK-UHFFFAOYSA-N
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Description

“C-[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is part of a class of compounds that have shown potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of hydrazides with methyl ketones . The use of a base such as K2CO3 can achieve an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a trifluoromethoxy group (OCF3), which is attached to a phenyl ring .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential as an anti-inflammatory agent . The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay using diclofenac sodium as the reference standard . Some of the compounds exhibited profound activity profile when compared to the standard drug .

Anticancer Applications

Oxadiazoles, including this compound, have been synthesized and evaluated for their potential as anticancer agents . The newly synthesized compounds were screened for the anticancer activity . IC50 values of the 7h observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Drug Discovery Applications

The trifluoromethoxy group in this compound is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This group confers increased stability and lipophilicity in addition to its high electronegativity .

Antimicrobial Applications

Oxadiazole derivatives, like this compound, are known for their considerable pharmacological applications, including potent antimicrobials .

Antioxidant Applications

Oxadiazole derivatives are also known for their antioxidant properties . This compound could potentially be used in the development of new antioxidant agents.

Analgesic Applications

Oxadiazole and piperazine derivatives are known for their diverse applications as potent analgesics . This compound, with its oxadiazole core, could potentially be used in the development of new analgesic agents.

properties

IUPAC Name

[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-6(2-4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGCUYYFNHRKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CN)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride

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